![molecular formula C12H13FN2O2 B1447690 tert-Butyl 6-fluoro-1H-indazole-1-carboxylate CAS No. 1337879-80-7](/img/structure/B1447690.png)
tert-Butyl 6-fluoro-1H-indazole-1-carboxylate
Overview
Description
Tert-Butyl 6-Fluoro-1H-Indazole-1-Carboxylate (TBFIC) is a synthetic compound that has been used in a variety of laboratory experiments in the scientific research field. It is a derivative of indazole and is composed of a tert-butyl group, a 6-fluoro group, and a carboxylate group. It is a white, odorless, crystalline solid that is soluble in water and has a melting point of 203.5°C. TBFIC has a wide range of applications in research due to its unique chemical and physical properties.
Scientific Research Applications
Synthesis of Imidazoles
Indazole compounds are key components in the synthesis of imidazoles . These heterocycles are used in a variety of everyday applications . The synthesis process involves the construction of bonds during the formation of the imidazole .
HIV Protease Inhibitors
Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors are crucial in the treatment of HIV as they prevent the virus from replicating in the body .
Serotonin Receptor Antagonists
Indazole compounds are also used in the creation of serotonin receptor antagonists . These are drugs that inhibit the action of serotonin (a neurotransmitter) in the brain and are used in the treatment of various psychiatric and neurological disorders .
Aldose Reductase Inhibitors
Aldose reductase inhibitors are another application of indazole compounds . These inhibitors are used in the management of complications of diabetes .
Acetylcholinesterase Inhibitors
Indazole compounds are used in the synthesis of acetylcholinesterase inhibitors . These inhibitors are used in the treatment of Alzheimer’s disease and other dementias .
C–H Activation of Imidate Esters
Indazole compounds have been shown to be effective in the C–H activation of imidate esters . This process allows for efficient synthesis of 1H-indazoles .
properties
IUPAC Name |
tert-butyl 6-fluoroindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRNUICGBAZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-fluoro-1H-indazole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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